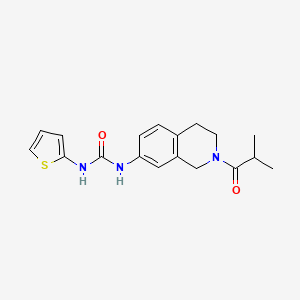

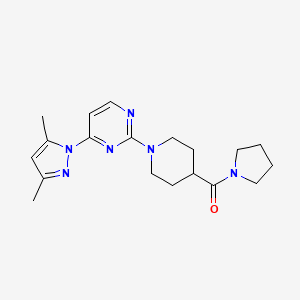

![molecular formula C6H7BrO2 B2505531 3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-70-3](/img/structure/B2505531.png)

3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid, is a derivative of bicyclo[1.1.1]pentane-1-carboxylic acid, which is a structural motif that has been explored in various research contexts due to its unique chemical properties. The bicyclo[1.1.1]pentane scaffold has been utilized in the synthesis of novel compounds with potential applications in medicinal chemistry and as isosteres for the carboxylic acid functional group .

Synthesis Analysis

The synthesis of related bicyclo[1.1.1]pentane-1-carboxylic acid derivatives has been reported using different methods. For instance, a practical metal-free homolytic aromatic alkylation protocol was developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting the versatility of this scaffold in synthetic chemistry . Additionally, photochemical synthesis has been employed to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, demonstrating the potential for innovative synthetic routes .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane derivatives has been characterized using X-ray diffraction techniques. For example, the room-temperature X-ray structure of a N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid revealed the interbridgehead distance and the orientation of the carboxyl group relative to the bicyclic cage . These structural insights are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Bicyclo[1.1.1]pentane-1-carboxylic acid derivatives undergo various chemical reactions, including selective radical chlorination and hydrodechlorination, which allow for the introduction of halogen atoms into the bicyclic cage . These reactions are important for modifying the physical-chemical properties of the compounds and for creating derivatives with specific functional groups that can be used in further chemical transformations or as pharmacophores in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives have been extensively studied. For instance, the acidity constants (pKa) of polyhalogenated derivatives have been determined experimentally and through DFT calculations, showing excellent agreement and providing insights into the influence of halogenation on acidity . The gas-phase acidities of various 3-substituted derivatives have also been reported, with correlations presented that point to polar field effects as the origin of relative acidities . These studies contribute to a deeper understanding of the substituent effects on the acidity and other properties of weak acids, which is valuable for the design of new compounds with desired physicochemical characteristics.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Metabolism in Tissues: 1-Amino cyclopentane-1-carboxylic acid, a structurally related compound, was studied for its distribution, excretion, and metabolism in normal and tumor-bearing mice, highlighting its persistence in tissues and low incorporation into proteins. The significance of these results suggests a potential pathway for similar compounds like 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid (Sterling et al., 1962).

Chemical Analysis and Detection

- Identification of Conjugates: Studies on 1-bromopentane, another related compound, identified glutathione (GSH) conjugates in liver tissues, revealing insights into the metabolism and detection of brominated compounds in biological systems, which could extend to the analysis of this compound (Lee et al., 2008).

Therapeutic Potential and Mechanisms

Modulation of Calcium Channels in Pain Pathway

α-Lipoic acid (structurally different but relevant in the context of pain modulation), showed an inhibitory effect on T-type calcium currents, suggesting a pathway for analgesic action. This mechanism could provide a framework for understanding how similar structural compounds might interact with ion channels or receptors (Lee et al., 2009).

Imaging Agent for Cancer Diagnosis

Research on 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, a PSMA-based PET imaging agent, indicates the potential of similarly structured compounds like this compound in diagnostic imaging, particularly for prostate cancer (Chen et al., 2011).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid are currently unknown . As research progresses, we can expect to gain more insight into the biochemical pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Propriétés

IUPAC Name |

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLOBPGTTZYAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)